molecular formula C8H13NO4 B8445817 Diethyl 2-aminobut-2-enedioate CAS No. 3527-16-0

Diethyl 2-aminobut-2-enedioate

Cat. No. B8445817
CAS RN: 3527-16-0
M. Wt: 187.19 g/mol
InChI Key: FFZBMYDDXULOPW-UHFFFAOYSA-N
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Patent
US04973695

Procedure details

Isopropyl alcohol 675 ml and 90% formic acid 61.5 g (1.20 mol) were placed in 1 liter four-neck flask equipped with a reflux condenser. After heating the content to 70° C., 2-methyl-2-propenal 84.3 g (1.20 mol) and ethyl β-amino-β-ethoxycarbonylacrylate 150 g (0.801 mol) were simultaneously added dropwise thereto over a period of 1 hour with air-bubbling and refluxed for 10 hours. After removing isopropyl alcohol, 400 ml of water was added thereto and neutralized with sodium bicarbonate. After standing at 65°-67° C., separated oil layer was concentrated under reduced pressure to obtain 200 g of oily substance, which was distilled under reduced pressure to give 95 g of 5-methyl-2,3-diethoxycarbonylpyridine.
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
675 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)=O.[CH3:4][C:5](=[CH2:8])[CH:6]=O.[NH2:9][C:10]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(O)(C)C>[CH3:8][C:5]1[CH:4]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[N:9][CH:6]=1

Inputs

Step One
Name
Quantity
84.3 g
Type
reactant
Smiles
CC(C=O)=C
Name
Quantity
150 g
Type
reactant
Smiles
NC(=CC(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
61.5 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
675 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
over a period of 1 hour with air-bubbling
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After removing isopropyl alcohol, 400 ml of water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After standing at 65°-67° C.
CUSTOM
Type
CUSTOM
Details
separated oil layer
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 200 g of oily substance, which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=NC1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.